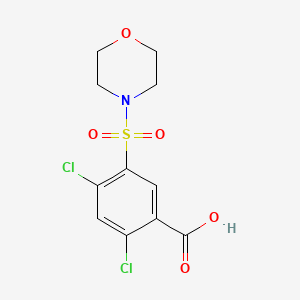

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C11H11Cl2NO5S and a molecular weight of 340.18 g/mol . It is known for its unique structure, which includes a benzoic acid core substituted with two chlorine atoms, a morpholine ring, and a sulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate product is then reacted with morpholine to form the final compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize impurities. The final product is usually purified through recrystallization or other separation techniques to achieve the desired purity for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents targeting various diseases, particularly cancers. Its ability to inhibit specific proteins involved in cancer cell proliferation has made it a candidate for further drug development.

Case Study: Inhibition of Oncogenic Proteins

Research indicates that compounds similar to 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid can inhibit oncogenic proteins such as BRD4, which plays a crucial role in regulating gene expression related to cancer progression. Inhibiting BRD4 can lead to reduced expression of oncogenes like c-MYC and BCL-2, providing a dual-targeting strategy for cancer treatment .

Enzyme Inhibition Studies

The compound is also employed in enzyme inhibition studies, particularly in understanding protein-ligand interactions. Its sulfonamide group is known to interact with active sites of various enzymes, making it useful for probing enzyme mechanisms.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | BRD4 | 0.45 | |

| Similar Compound A | PLK1 | 0.30 | |

| Similar Compound B | CDK6 | 0.50 |

Agricultural Chemistry

In addition to its medicinal uses, this compound has applications in agricultural chemistry as a herbicide or plant growth regulator. Its ability to modulate plant growth pathways makes it valuable for developing new agricultural products.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its properties allow it to be used as an intermediate in synthesizing polymers and coatings that require specific chemical functionalities.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a morpholin-4-ylsulfonyl group.

2,4-Dichloro-5-morpholinylbenzoic acid: Lacks the sulfonyl group, affecting its chemical properties and reactivity.

Uniqueness

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is unique due to the presence of both the morpholine ring and the sulfonyl group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific research applications .

Actividad Biológica

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is a synthetic compound with the molecular formula C11H11Cl2NO5S and a molar mass of 340.18 g/mol. It features a dichloro group, a morpholinyl sulfonyl moiety, and a benzoic acid structure, which contribute to its unique biological activities. This compound is primarily researched for its potential applications in drug discovery and development, particularly in targeting various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C11H11Cl2NO5S |

| Molar Mass | 340.18 g/mol |

| Density | 1.602 g/cm³ |

| Boiling Point | 535.6 °C |

| pKa | 2.23 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with protein-ligand systems. The compound acts as an inhibitor by binding to the active sites of target enzymes, thereby blocking their functionality through mechanisms such as competitive or non-competitive inhibition .

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that it selectively induces apoptosis in colorectal cancer cells with truncated APC proteins . The structure-activity relationship (SAR) analysis highlights that modifications in the substituents can lead to varying degrees of biological potency.

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been demonstrated to affect pathways involved in protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover .

Table: Enzyme Inhibition Activity

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Cathepsin B | 5.0 | Activation |

| Cathepsin L | 4.8 | Activation |

| Proteasomal Activity | 3.0 | Induction |

Case Studies

- Colorectal Cancer : A study reported that derivatives of benzoic acid, including this compound, significantly inhibited the growth of colorectal cancer cells by inducing cell cycle arrest and apoptosis .

- Protein Degradation : Another investigation highlighted that this compound enhances the activity of proteolytic enzymes in human fibroblasts, suggesting its potential as a therapeutic agent for diseases associated with protein misfolding and degradation .

- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, showing efficacy against various bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzoic acid derivatives to understand its unique properties better:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| TASIN-1 | Potent against CRC | Selectively targets truncated APC proteins |

| 3-Chloro-4-methoxybenzoic acid | Moderate proteasomal activation | Less potent than the dichlorinated derivative |

| Sulfamoyl derivatives | Variable | Structure-dependent activity |

Propiedades

IUPAC Name |

2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSHTRGJCJVTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.